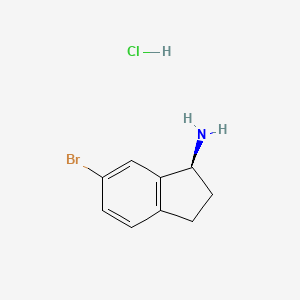
2-Amino-4,5-bis(2-methoxyethoxy)benzamide
Vue d'ensemble
Description
2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and versatile reactivity, making it a valuable substance in various fields.
Mécanisme D'action
Target of Action
The primary target of 4,5-Bis(2-Methoxyethoxy)anthranilamide, also known as Erlotinib impurity 19, is the Smoothened (SMO) receptor . This receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
4,5-Bis(2-Methoxyethoxy)anthranilamide interacts with the SMO receptor by mimicking the binding conformation of LY2940680 to SMO . This interaction is facilitated by the formation of a pseudo-ring structure resulting from the intra-molecular hydrogen bond between the oxygen atom of the carbonyl group and the hydrogen atom of the amino group in the anthranilamide structure .
Biochemical Pathways
The compound affects the Hedgehog signaling pathway . Upon binding to the SMO receptor, it inhibits the pathway, leading to the repression of SUFU, which in turn results in the release and nuclear translocation of the GLI proteins .
Result of Action
The inhibition of the Hedgehog signaling pathway by 4,5-Bis(2-Methoxyethoxy)anthranilamide can lead to a decrease in cell proliferation and viability, promotion of apoptosis, and inhibition of angiogenesis and cell migration . These effects can be particularly beneficial in the treatment of various types of cancer.
Analyse Biochimique
Biochemical Properties
2-Amino-4,5-bis(2-methoxyethoxy)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with tyrosine kinase enzymes, where it acts as an inhibitor. This interaction is crucial because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. By inhibiting these enzymes, this compound can modulate these processes, making it a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tyrosine kinase enzymes, this compound can alter the signaling pathways that control cell growth and proliferation. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinase enzymes, inhibiting their activity. This binding prevents the phosphorylation of target proteins, which is a critical step in many signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained inhibition of tyrosine kinase activity, leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to various organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of various biomolecules. For instance, it can affect the metabolic flux of glucose and other carbohydrates by modulating the activity of enzymes involved in glycolysis and gluconeogenesis. Additionally, this compound can influence the levels of various metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also affect its efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, its localization to the cytoplasm can influence its interactions with enzymes and other biomolecules involved in cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide typically involves multiple steps, starting with the reaction of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
2-Amino-4,5-bis(2-methoxyethoxy)benzamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: Its unique properties make it useful in the production of advanced materials and chemical intermediates.
Comparaison Avec Des Composés Similaires
2-Amino-4,5-bis(2-methoxyethoxy)benzamide is unique in its structure and reactivity compared to similar compounds such as 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid and 2-amino-4,5-bis(2-methoxyethoxy)benzene. These compounds share similar functional groups but differ in their chemical properties and applications.
Propriétés
IUPAC Name |
2-amino-4,5-bis(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRGRVHDBXSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



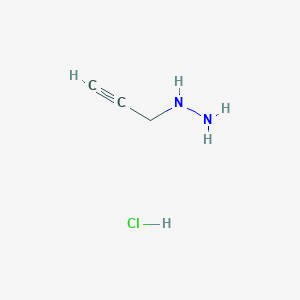
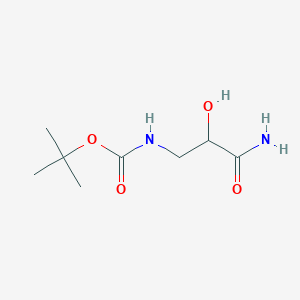


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

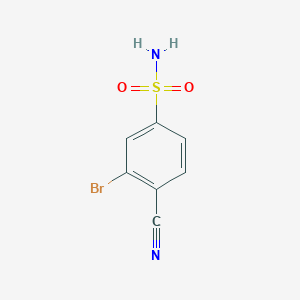
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

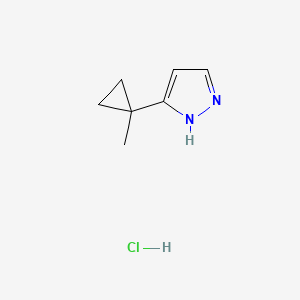
![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)

